N-(4-methylphenyl)-N'-(3,5,7-trimethyl-1-adamantyl)urea
Overview
Description
N-(4-methylphenyl)-N'-(3,5,7-trimethyl-1-adamantyl)urea, commonly known as MTMU, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess various biological activities, making it a potential candidate for the development of novel drugs.
Mechanism of Action
The exact mechanism of action of MTMU is not fully understood. However, studies have shown that it acts by inhibiting the activity of various enzymes and signaling pathways involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects
MTMU has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. MTMU has also been found to inhibit the replication of viruses such as HIV and hepatitis B. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of MTMU is its broad spectrum of biological activities. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities, making it a potential candidate for the development of drugs for various diseases. However, one of the limitations of MTMU is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of MTMU. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of MTMU. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by MTMU, which can help in the development of more targeted drugs. Additionally, further studies are needed to explore the potential therapeutic applications of MTMU in the treatment of neurodegenerative diseases.
Scientific Research Applications
MTMU has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. MTMU has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-methylphenyl)-3-(3,5,7-trimethyl-1-adamantyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-15-5-7-16(8-6-15)22-17(24)23-21-12-18(2)9-19(3,13-21)11-20(4,10-18)14-21/h5-8H,9-14H2,1-4H3,(H2,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXUDDYWZAERBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC23CC4(CC(C2)(CC(C4)(C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(3,5,7-trimethyl-1-adamantyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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